2-(((3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3-(furan-2-ylmethyl)quinazolin-4(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(((3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3-(furan-2-ylmethyl)quinazolin-4(3H)-one is a useful research compound. Its molecular formula is C22H15ClN4O3S and its molecular weight is 450.9. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Inhibitory Activity on Urease
One significant scientific research application of compounds related to 2-(((3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3-(furan-2-ylmethyl)quinazolin-4(3H)-one is their inhibitory activity on urease. A study conducted by Akyüz et al. (2018) synthesized a series of 2,3-disubstituted quinazolin-4(3H)-one compounds, including oxadiazole and furan rings, and assessed their urease inhibitory activities. These compounds exhibited potent urease inhibitory activity, with IC50 values ranging from 1.55 ± 0.07 to 2.65 ± 0.08 µg/mL, showcasing the potential of such compounds in targeting urease enzyme activities (Akyüz et al., 2018).
Spectroscopic Studies and Tautomerism
Another application is seen in the spectroscopic studies and investigation into thione-thiol tautomerism. Soliman et al. (2015) synthesized and characterized a hybrid compound involving 1,3,4-oxadiazole-thione and quinazolin-4-one, studying its thione-thiol tautomeric equilibria through DFT/B3LYP and HF methods. This research offers insights into the structural and electronic properties of such compounds, which could be useful in the design of drugs with improved efficacy and reduced toxicity (Soliman et al., 2015).
Anticancer Activity
The synthesis and cytotoxic evaluation of quinazolinone-1, 3, 4-oxadiazole conjugates also represent an important area of research. Hassanzadeh et al. (2019) developed a multi-step reaction procedure to synthesize such derivatives, testing their cytotoxic effect against MCF-7 and HeLa cell lines. One compound, in particular, exhibited remarkable cytotoxic activity, suggesting the potential of these compounds in cancer therapy (Hassanzadeh et al., 2019).
Antimicrobial and Mosquito Larvicidal Activity
The antimicrobial and mosquito larvicidal activity of related compounds further illustrates their scientific research applications. Rajanarendar et al. (2010) synthesized a series of compounds evaluated for their antibacterial, antifungal, and mosquito larvicidal activities. Some compounds showed good to moderate activity against various microorganisms, as well as lethal effects on mosquito larvae, indicating their potential in developing new antimicrobial and insecticidal agents (Rajanarendar et al., 2010).
Properties
IUPAC Name |
2-[[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]methylsulfanyl]-3-(furan-2-ylmethyl)quinazolin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H15ClN4O3S/c23-15-6-3-5-14(11-15)20-25-19(30-26-20)13-31-22-24-18-9-2-1-8-17(18)21(28)27(22)12-16-7-4-10-29-16/h1-11H,12-13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFVBUFVBABEESF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C(=N2)SCC3=NC(=NO3)C4=CC(=CC=C4)Cl)CC5=CC=CO5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H15ClN4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.